3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C12H8N4O5 and a molecular weight of 288.221 g/mol . This compound is characterized by the presence of two nitro groups attached to the benzene ring and a pyridinylmethyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide typically involves the nitration of N-(pyridin-4-ylmethyl)benzamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions must be carefully monitored to ensure the selective nitration at the 3 and 5 positions of the benzene ring.
Analyse Chemischer Reaktionen
3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide is used in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The nitro groups and the pyridinylmethyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .
Vergleich Mit ähnlichen Verbindungen
3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
3,5-diamino-N-(pyridin-4-ylmethyl)benzamide:
3,5-dinitro-N-phenethylbenzamide: This compound has a phenethyl group instead of a pyridinylmethyl group, affecting its chemical properties and uses.
3,5-dinitro-N-propylbenzamide: This compound has a propyl group instead of a pyridinylmethyl group, leading to differences in its reactivity and applications.
Eigenschaften
CAS-Nummer |
58624-48-9 |
---|---|
Molekularformel |
C13H10N4O5 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10N4O5/c18-13(15-8-9-1-3-14-4-2-9)10-5-11(16(19)20)7-12(6-10)17(21)22/h1-7H,8H2,(H,15,18) |
InChI-Schlüssel |
UINIMUPULFKCCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.